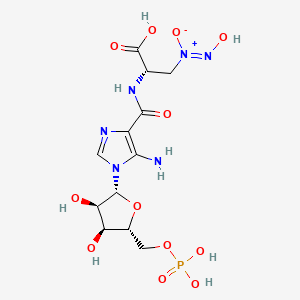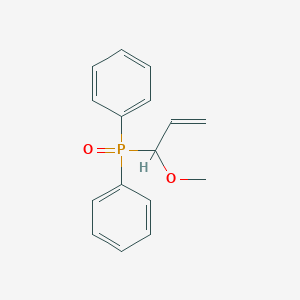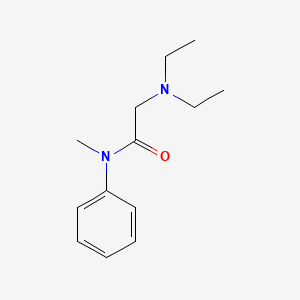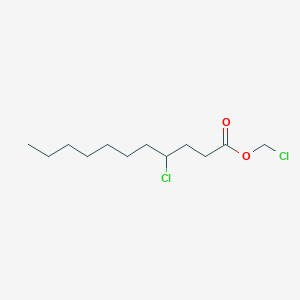![molecular formula C14H12O4 B14433450 9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 78497-55-9](/img/structure/B14433450.png)
9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Propoxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one consists of a furan ring fused to a benzopyran ring, with a propoxy group attached at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxycoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Propoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
9-Propoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bergapten (4-Methoxy-7H-furo3,2-gbenzopyran-7-one) : Known for its photosensitizing properties.
- Imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo3,2-gbenzopyran-7-one) : Exhibits various biological activities, including anti-inflammatory and anticancer effects.
- Heraclenin (9-(2,3-epoxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one) : Known for its antimicrobial properties.
Uniqueness
9-Propoxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties compared to other furocoumarins. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
78497-55-9 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
9-propoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h3-5,7-8H,2,6H2,1H3 |
Clé InChI |
GOUQITYFBIOLSX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14433372.png)
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)





![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)





